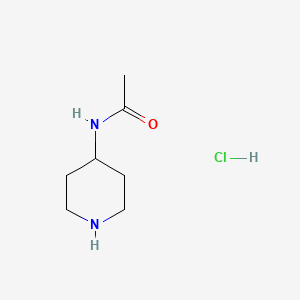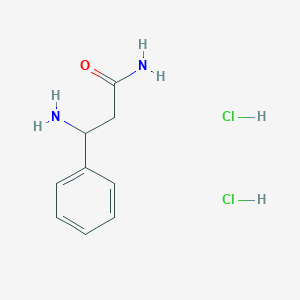
Deuterated Atazanivir-D3-3
Vue d'ensemble
Description
Deuterated Atazanivir-D3-3 is a deuterated form of Atazanivir, a protease inhibitor used in the treatment of HIV-1 infection. The deuterated form is designed to improve the pharmacokinetic properties of the drug, leading to better efficacy and reduced toxicity. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in the molecule, resulting in enhanced metabolic stability and prolonged biological half-life .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Deuterated Atazanivir-D3-3 involves the selective incorporation of deuterium atoms into the Atazanivir molecule. This can be achieved through various methods, including the use of deuterated reagents and catalysts. One common approach is the treatment of readily available ynamides with a mixture of triflic acid and triethylsilane, which results in high levels of deuterium incorporation by a unique sequence involving a domino keteniminium/iminium activation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterium oxide (D2O) as a source of deuterium. The process may include the use of metal catalysts such as palladium, platinum, or rhodium under elevated temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Deuterated Atazanivir-D3-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols or amines.
Applications De Recherche Scientifique
Deuterated Atazanivir-D3-3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in pharmacological research to study the metabolic stability and pharmacokinetics of deuterated drugs.
Biology: Employed in studies to understand the biological effects of deuterium substitution on drug metabolism and toxicity.
Medicine: Investigated for its potential to improve the efficacy and safety profile of HIV-1 protease inhibitors.
Industry: Utilized in the development of deuterated drugs with enhanced pharmacokinetic properties and reduced side effects.
Mécanisme D'action
Deuterated Atazanivir-D3-3 exerts its effects by selectively inhibiting the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells. It binds to the active site of HIV-1 protease, preventing the formation of mature virions . This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals.
Comparaison Avec Des Composés Similaires
Deuterated Efavirenz: An isotopologue of Efavirenz used in the treatment of AIDS, with improved metabolic stability and reduced formation of toxic metabolites.
Deuterated Telaprevir: A deuterated analog of Telaprevir used for the treatment of hepatitis C, with prolonged duration of action and enhanced efficacy.
Uniqueness of Deuterated Atazanivir-D3-3: this compound is unique in its ability to improve the pharmacokinetic properties of Atazanivir, leading to better efficacy and reduced toxicity. The selective incorporation of deuterium atoms enhances the metabolic stability of the drug, resulting in a longer biological half-life and reduced formation of toxic metabolites .
Propriétés
IUPAC Name |
methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYRYVKAWYZBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861490 | |
| Record name | Methyl (11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
704.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




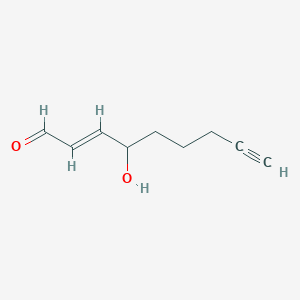



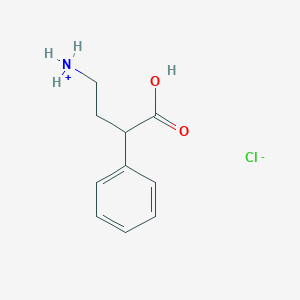
![4-[4-(Methanesulfonylmethyl)benzoyl]morpholine](/img/structure/B7852744.png)
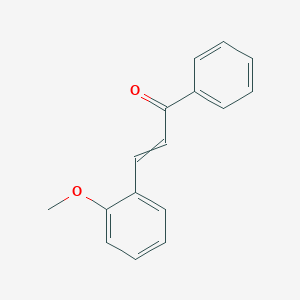
![tert-butyl 2-[(E)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate](/img/structure/B7852768.png)

